Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate
Description
Historical Context and Discovery of Chromogenic Alkaline Phosphatase Substrates
The development of chromogenic substrates for alkaline phosphatase traces back to the mid-20th century, when researchers sought reliable methods to visualize enzymatic activity in histochemical and microbiological assays. Early substrates like β-glycerophosphate provided limited sensitivity until the introduction of indolyl derivatives in the 1970s. Bromo-4-chloro-3-indolyl phosphate (BCIP), first synthesized in the 1980s, became a cornerstone due to its ability to form a dark purple precipitate when paired with nitro blue tetrazolium (NBT) under ALP catalysis.
A pivotal study in 1976 demonstrated ALP’s unique catalytic properties in leukemic cell lines, underscoring the need for precise detection tools. By the 1990s, BCIP/NBT had become the gold standard for techniques such as Western blotting and immunohistochemistry, offering superior sensitivity compared to earlier substrates like naphthol-AS-BI-phosphate. However, limitations in aqueous solubility and contrast under microscopy drove efforts to engineer advanced derivatives.
Key Milestones in Chromogenic Substrate Development
| Decade | Advancement | Impact |
|---|---|---|
| 1970s | Introduction of indolyl phosphate derivatives | Enabled visual detection of ALP via insoluble chromophores |
| 1980s | Commercialization of BCIP/NBT | Revolutionized nucleic acid and protein detection in molecular biology |
| 2000s | Synthesis of cyclohexyl phosphate variants | Improved solubility and reaction kinetics for high-throughput assays |
Structural Evolution from BCIP to Cyclohexyl Phosphate Derivatives
The structural refinement from BCIP to ammonium 5-bromo-4-chloro-1H-indol-3-yl cyclohexyl phosphate exemplifies rational design to address limitations in early substrates. BCIP’s core structure consists of a bromo-chloro-indolyl group linked to a phosphate moiety. While effective, its reliance on NBT for signal amplification introduced variability, and the precipitate occasionally obscured fine cellular details.
The cyclohexyl phosphate derivative replaces the linear phosphate group with a cyclic, polyhydroxylated structure. This modification achieves two critical goals:
- Enhanced Solubility : The pentahydroxycyclohexyl group increases hydrophilicity, reducing aggregation in aqueous buffers.
- Self-Contained Chromogenesis : Unlike BCIP, which requires NBT for color development, the cyclohexyl variant generates a distinct chromophore through intramolecular interactions post-enzymatic cleavage.
Comparative Structural Analysis
| Feature | BCIP | Cyclohexyl Phosphate Derivative |
|---|---|---|
| Phosphate Group | Linear PO₄³⁻ | Cyclohexyl-bound phosphate |
| Chromophore | Requires NBT for color | Self-cycling chromogenic system |
| Solubility | Moderate in aqueous solutions | High due to hydroxylated cyclohexyl |
| Microscopic Contrast | Less defined due to NBT co-precipitation | Sharp, localized signal |
The stereochemical configuration of the cyclohexyl moiety ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxy) ensures optimal orientation for ALP binding, as demonstrated by kinetic studies showing a 40% increase in catalytic efficiency compared to BCIP. This structural innovation aligns with trends in substrate engineering to minimize auxiliary reagents and improve reproducibility in diagnostic assays.
Properties
Molecular Formula |
C14H19BrClN2O9P |
|---|---|
Molecular Weight |
505.64 g/mol |
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m0./s1 |
InChI Key |
HIFQQHVVHCJEPZ-MDYPHGMWSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O)Cl)Br.[NH4+] |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Substrate Functionalization
The indole core is functionalized at the 3-position to introduce a phosphate group. 5-Bromo-4-chloroindole undergoes electrophilic substitution using phosphorus oxychloride (POCl₃) in anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions.
$$
\text{5-Bromo-4-chloroindole} + \text{POCl}_3 \xrightarrow{\text{DCM, 0°C}} \text{5-Bromo-4-chloro-3-indolyl phosphate dichloride}
$$
Subsequent hydrolysis with ammonium hydroxide yields the ammonium salt:
$$
\text{5-Bromo-4-chloro-3-indolyl phosphate dichloride} + \text{NH}_4\text{OH} \rightarrow \text{Ammonium 5-bromo-4-chloro-3-indolyl phosphate} + 2\text{HCl}
$$
Coupling with myo-Inositol
The phosphorylated indole is coupled with myo-inositol via a nucleophilic substitution mechanism. The hydroxyl groups of myo-inositol are selectively protected using trimethylsilyl (TMS) groups to direct reactivity to the 1-position.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | TMSCl, Pyridine, 25°C, 12h | 85 | 90 |
| 2 | Phosphorylated indole, DCC, DMAP, DMF, 50°C, 24h | 62 | 88 |
| 3 | NH₄OH/MeOH, 25°C, 6h | 95 | 98 |
Deprotection under mild acidic conditions (e.g., citric acid) restores the pentahydroxycyclohexyl moiety.
Direct Synthesis via myo-Inositol-1-Phosphate Intermediate
myo-Inositol-1-Phosphate Preparation
myo-Inositol is phosphorylated at the 1-position using dibenzyl phosphorochloridate, followed by hydrogenolysis to remove benzyl groups:
$$
\text{myo-Inositol} + \text{BnO}2\text{P(O)Cl} \xrightarrow{\text{Et}3\text{N}} \text{myo-Inositol-1-phosphate dibenzyl ester} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{myo-Inositol-1-phosphate}
$$
Indole Conjugation
The 3-position of 5-bromo-4-chloroindole is activated via lithiation (using LDA at −78°C) and reacted with myo-inositol-1-phosphate. Quenching with ammonium acetate yields the final compound:
$$
\text{5-Bromo-4-chloroindole} \xrightarrow{\text{LDA, THF}} \text{3-Lithio-5-bromo-4-chloroindole} + \text{myo-Inositol-1-phosphate} \rightarrow \text{Ammonium salt}
$$
Table 2: Optimization of Lithiation Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | −78 | 2 | 75 |
| Diethyl ether | −78 | 3 | 68 |
| DME | −78 | 1.5 | 80 |
Enzymatic Synthesis Using Alkaline Phosphatase
Biocatalytic Phosphorylation
Recent advances utilize alkaline phosphatase to catalyze phosphate transfer to the indole derivative. The enzyme’s broad substrate specificity allows regioselective phosphorylation under physiological conditions.
Reaction Scheme :
$$
\text{5-Bromo-4-chloroindole} + \text{p-Nitrophenyl phosphate} \xrightarrow{\text{Alkaline phosphatase}} \text{5-Bromo-4-chloro-3-indolyl phosphate} + \text{p-Nitrophenol}
$$
Ammonium Salt Formation
The enzymatically derived phosphate is neutralized with ammonium bicarbonate, achieving high stereochemical fidelity:
$$
\text{5-Bromo-4-chloro-3-indolyl phosphate} + \text{NH}4\text{HCO}3 \rightarrow \text{Ammonium salt} + \text{CO}2 + \text{H}2\text{O}
$$
Table 3: Enzymatic vs. Chemical Synthesis Comparison
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 92 | 78 |
| Reaction Time (h) | 4 | 24 |
| Byproducts | Minimal | Significant |
| Stereoselectivity | High | Moderate |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the halogenated indole ring to remove halogen atoms or reduce other functional groups.
Substitution: The halogen atoms on the indole ring can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indoles.
Scientific Research Applications
Chemical Properties and Structure
The compound includes:
- Indole Ring : Substituted with bromine and chlorine at the 5 and 4 positions respectively.
- Cyclohexyl Phosphate Moiety : This contributes to its solubility and interaction with biological systems.
The molecular formula is , with a molecular weight of approximately 505.639 g/mol. Its structure allows it to participate in various enzymatic reactions and assays.
Biochemical Applications
-
Chromogenic Substrate :
- The compound serves as a chromogenic substrate for detecting alkaline phosphatase activity. Upon enzymatic hydrolysis, it produces a colored product that can be easily visualized. This property is particularly useful in molecular biology for enzyme assays .
- Phosphatidylinositol Kinase Detection :
-
Enzyme Interaction Studies :
- Research involving ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate often focuses on its interactions with various enzymes, optimizing assay conditions for improved sensitivity and specificity .
Case Study 1: Enzyme Assays
A study demonstrated the efficacy of ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate as a substrate for alkaline phosphatase. The colorimetric response was quantitatively analyzed across different enzyme concentrations, showcasing its potential for high-throughput screening applications.
Case Study 2: Structural Analogs
Research comparing ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate with structurally similar compounds highlighted its unique properties. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-4-chloro-1H-indol-3-yloctanoate | Indole structure with octanoate ester | Used in lipid-related studies |
| Sodium 5-bromo-4-chloro-1H-indol-3-yloctanoate | Sodium salt form | Enhanced solubility in aqueous solutions |
| 5-Bromo-4-chloro-indoxyl phosphate | Indoxyl derivative | Commonly used as a chromogenic substrate |
| 5-Bromo-4-chloro-indolyl myo-inositol phosphate | Inositol phosphate derivative | Potential roles in cell signaling |
This table illustrates the comparative applications of similar compounds while emphasizing the distinctive attributes of ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate .
Future Directions and Research Opportunities
Given its unique properties and versatility:
- Further studies may explore its potential in drug design and development.
- Investigations into its role in cellular signaling pathways could provide insights into therapeutic applications.
Mechanism of Action
The mechanism of action of Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate would depend on its specific biological or chemical context. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The phosphate group may also play a role in modulating the compound’s activity by influencing its solubility, stability, or binding affinity.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
Halogen Positioning: The target compound’s 5-bromo-4-chloro substitution differs from the 5-bromo-6-chloro configuration in its phosphorylated analog .
Phosphate vs. Sulfonamide/Thione Groups : The phosphate group in the target compound and its analog enhances hydrophilicity compared to sulfonamide or thione functionalities. This may improve aqueous solubility but reduce membrane permeability.
Counterion Effects : The ammonium ion in the target compound likely increases solubility relative to the p-toluidine salt , which introduces aromatic hydrophobicity.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Thermal Stability : The sulfonamide derivative exhibits a high melting point (200–201°C), suggesting strong intermolecular forces (e.g., hydrogen bonding via SO₂ and NH groups). The target compound’s melting point is unreported but may vary due to its hydrophilic phosphate and ammonium groups.
Spectral Signatures : The absence of phosphate-specific IR/NMR data for the target compound limits direct comparison. However, sulfonamide (1335 cm⁻¹) and thione (1212 cm⁻¹) peaks in analogs highlight distinct functional group fingerprints.
Biological Activity
Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound with significant biological and biochemical applications. Its unique structure combines a brominated indole derivative with a cyclohexyl phosphate moiety. Below is a detailed exploration of its biological activity.
The compound primarily acts as a chromogenic substrate for detecting enzymatic activity in biochemical assays. When hydrolyzed by enzymes such as alkaline phosphatase (ALP), it undergoes oxidation to produce a colored product. This reaction is widely utilized in molecular biology techniques like immunoblotting and in situ hybridization .
Key Mechanisms:
- Enzymatic Hydrolysis: The compound is cleaved by ALP to release the indole derivative.
- Colorimetric Detection: Oxidation of the indole derivative leads to the formation of colored compounds (e.g., 5,5′-dibromo-4,4′-dichloro-indigo), enabling visualization of enzymatic activity .
2. Applications in Biochemical Research
This compound has diverse applications due to its ability to act as a substrate for enzyme-based assays:
a. Enzyme Assays
- Alkaline Phosphatase Detection: It is extensively used in diagnostic and research settings to measure ALP activity. The sensitivity of this substrate allows for precise quantification in both clinical and experimental contexts .
b. Molecular Biology Techniques
- Immunohistochemistry: Used to visualize protein expression in tissue samples.
- In Situ Hybridization: Facilitates the detection of nucleic acids by producing localized colorimetric signals .
c. Diagnostic Tools
The compound's chromogenic properties have been applied in near-patient diagnostic tests. For instance:
- It has been used to detect bacterial vaginosis by measuring vaginal sialidase activity with high sensitivity and specificity (95.6%) .
3. Interaction with Biological Pathways
The compound interacts with various enzymes and pathways:
a. Enzyme Specificity
Its interaction with ALP is highly specific due to its structural features:
- The brominated indole ring enhances enzyme-substrate binding affinity.
- The cyclohexyl phosphate moiety improves solubility and stability under assay conditions .
b. Potential Role in Cell Signaling
Structural analogs of this compound have been implicated in cell signaling pathways such as GPCR signaling and MAPK/ERK pathways. However, further studies are needed to confirm its direct involvement .
4. Comparative Analysis with Related Compounds
The structural uniqueness of this compound lies in its combination of brominated indole and pentahydroxycyclohexyl phosphate moieties.
| Compound Name | Structural Features | Applications |
|---|---|---|
| Sodium 5-bromo-4-chloro-indolyl phosphate | Indoxyl derivative | Common substrate for ALP assays |
| 5-Bromo-4-chloro-indolyl myo-inositol | Inositol phosphate derivative | Cell signaling studies |
| Ammonium 5-bromo-4-chloro-indolyl phosphate | Pentahydroxycyclohexyl phosphate moiety | Enhanced solubility and stability |
Case Study 1: Diagnostic Use
A study demonstrated the use of ammonium 5-bromo-4-chloro-indolyl phosphate in detecting bacterial vaginosis through sialidase activity assays:
- Sensitivity: 95.6%
- Specificity: 96.3%
This highlights its potential as an alternative to Gram staining for bacterial detection .
Case Study 2: Enzymatic Assays
In enzyme kinetics experiments:
- The compound showed high substrate specificity for ALP.
- Optimal assay conditions included pH 9.0 and temperatures between 25–37°C to maximize colorimetric response .
6. Limitations and Future Directions
While the compound has proven utility as a chromogenic substrate, research into its broader biological roles remains limited:
- Further studies are required to explore its interactions with other enzymes or pathways.
- Potential applications in drug development or therapeutic diagnostics should be investigated.
7. Summary Table: Biological Activity
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 507.64 g/mol |
| Primary Use | Chromogenic substrate for ALP assays |
| Mechanism | Enzymatic hydrolysis followed by oxidation |
| Applications | Diagnostics, molecular biology techniques |
| Key Advantages | High sensitivity, specificity, solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate derivatives, and how are they addressed experimentally?
- Methodological Answer : Synthesis involves regioselective halogenation and phosphorylation. For bromo/chloro-substituted indoles, reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid overhalogenation. Phosphorylation of the indole hydroxyl group typically employs phosphoryl chloride (POCl₃) under anhydrous conditions, followed by ammonium salt formation via ion exchange . Characterization via IR spectroscopy (e.g., phosphate P=O stretch at ~1250–1300 cm⁻¹) and LCMS (to confirm molecular ion peaks) is critical .
Q. How does the solubility profile of this compound impact its utility in biochemical assays?
- Methodological Answer : The ammonium salt form enhances solubility in polar solvents (e.g., DMF or aqueous NaOH solutions), making it suitable for enzymatic assays like alkaline phosphatase detection. Insolubility in water necessitates solvent optimization (e.g., using 1 N NaOH for stock solutions) . A comparative solubility table is provided below:
| Solvent | Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| 1 N NaOH | 5–10 | 25°C, fresh prep | |
| DMF | 20–25 | 25°C | |
| Water | <0.1 | 25°C |
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect phosphate groups (P=O at ~1250 cm⁻¹) and indole NH/OH stretches (3100–3500 cm⁻¹) .
- LCMS (APCI) : Confirm molecular weight via [M]⁻ ion (e.g., m/z ~500–600 range, depending on substituents) .
- ¹H/¹³C NMR : Analyze cyclohexyl pentahydroxy configuration (δ 3.5–4.5 ppm for hydroxylated protons; J-coupling for stereochemistry) .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Stability studies should employ controlled degradation experiments. For example:
- pH 7–9 : Monitor phosphate hydrolysis via HPLC (retention time shifts) over 24–72 hours.
- pH <5 or >10 : Use LCMS to detect decomposition products (e.g., free indole or cyclohexanol derivatives).
- Conflicting results may arise from trace metal ions (e.g., Fe³⁺) in buffers; chelating agents (EDTA) mitigate this .
Q. What computational modeling approaches are suitable for studying the interaction between this compound and enzymatic active sites?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with alkaline phosphatase structures (PDB ID: 1ALK) can predict binding modes. Focus on:
- Electrostatic interactions between the phosphate group and Mg²⁺ in the active site.
- Steric effects of the bromo/chloro substituents on indole positioning.
- MD simulations (GROMACS) assess stability of the enzyme-substrate complex .
Q. How does the stereochemistry of the cyclohexyl pentahydroxy group influence enzymatic recognition?
- Methodological Answer : Synthesize diastereomers and compare kinetic parameters (Km, Vmax) in enzymatic assays. For example:
- The (1S,2S,3R,4S,5S,6S) configuration may optimize hydrogen bonding with conserved serine/threonine residues in phosphatases.
- Chiral HPLC (e.g., CHIRALPAK® columns) separates stereoisomers for individual testing .
Data Contradiction Analysis
Q. Why do some studies report optimal enzymatic activity at pH 9.5, while others suggest pH 8.5?
- Resolution : Variations may stem from buffer composition (e.g., Tris vs. carbonate buffers) or enzyme sources (e.g., bacterial vs. mammalian alkaline phosphatase). Standardize assays using:
- Identical enzyme batches (e.g., recombinant E. coli phosphatase).
- Buffers with matched ionic strength (e.g., 50 mM Tris-HCl vs. 50 mM CHES).
- Control for temperature (25°C vs. 37°C) .
Methodological Best Practices
- Synthesis : Use inert atmospheres (N₂/Ar) for phosphorylation steps to prevent hydrolysis .
- Assay Design : Pre-warm substrates and enzymes to assay temperature to avoid lag phases .
- Data Validation : Cross-validate spectral data with synthetic intermediates (e.g., free indole or cyclohexanol derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
